molecular formula C48H63BrClFN4O6 B10788932 Supratinib

Supratinib

Cat. No.: B10788932
M. Wt: 926.4 g/mol
InChI Key: QUBHCPBWMPEXQW-NPAZBBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Supratinib is an amphiphilic molecular analogue of the MEK inhibitor selumetinib. It is structurally designed to form lipid nanoparticles, which deliver improved MEK-driven anti-cancer activity compared to the parent molecule. This compound is particularly significant in the field of cancer immunotherapy, where it is predicted to enhance the efficacy of immune checkpoint inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Supratinib is synthesized by linking selumetinib to a cholesterol-based tether. This tether facilitates the assembly of this compound into a stable supramolecular lipid bilayer nanoparticle. The synthetic route involves the derivatization of a kinase inhibitor with a cholesterol anchor, creating an analogue that can be assembled into a supramolecular structure .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of selumetinib, followed by its chemical modification to attach the cholesterol-based tether. This process ensures the formation of stable lipid nanoparticles, which are essential for the compound’s therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Supratinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Supratinib has a wide range of scientific research applications, including:

Mechanism of Action

Supratinib exerts its effects by inhibiting the MEK pathway, which is involved in cell proliferation and survival. The cholesterol-based tether allows this compound to form stable lipid nanoparticles, enhancing its delivery to cancer cells. This targeted delivery improves the compound’s anti-cancer activity by increasing its concentration at the tumor site. Additionally, this compound can be combined with immune checkpoint inhibitors to enhance cancer immunotherapy by activating T cells and promoting immune-mediated tumor destruction .

Comparison with Similar Compounds

    Selumetinib: The parent molecule of supratinib, used as a MEK inhibitor.

    Sotuletinib: Another kinase inhibitor that can be derivatized with a cholesterol anchor for supramolecular assembly.

Uniqueness of this compound: this compound’s uniqueness lies in its ability to form stable lipid nanoparticles, which enhance its delivery and efficacy compared to similar compounds. The cholesterol-based tether allows for higher loading content in liposome structures without compromising stability. This feature makes this compound a promising candidate for advanced cancer immunotherapy .

Properties

Molecular Formula

C48H63BrClFN4O6

Molecular Weight

926.4 g/mol

IUPAC Name

1-O-[2-[[6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carbonyl]amino]oxyethyl] 4-O-[(8S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate

InChI

InChI=1S/C48H63BrClFN4O6/c1-28(2)8-7-9-29(3)35-13-14-36-33-12-10-30-24-32(18-20-47(30,4)37(33)19-21-48(35,36)5)61-42(57)17-16-41(56)59-22-23-60-54-46(58)34-26-40-45(52-27-55(40)6)43(51)44(34)53-39-15-11-31(49)25-38(39)50/h10-11,15,25-29,32-33,35-37,53H,7-9,12-14,16-24H2,1-6H3,(H,54,58)/t29-,32?,33-,35+,36+,37+,47-,48+/m0/s1

InChI Key

QUBHCPBWMPEXQW-NPAZBBTKSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC(=O)OCCONC(=O)C5=CC6=C(C(=C5NC7=C(C=C(C=C7)Br)Cl)F)N=CN6C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)OCCONC(=O)C5=CC6=C(C(=C5NC7=C(C=C(C=C7)Br)Cl)F)N=CN6C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.